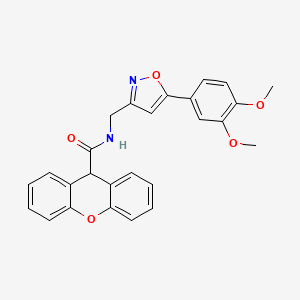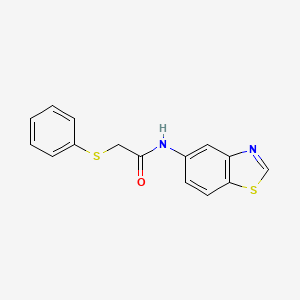![molecular formula C6H4ClN5O2 B2595876 7-Chloro-5-méthyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 120633-30-9](/img/structure/B2595876.png)
7-Chloro-5-méthyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds . It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of this compound has been studied in various works. For instance, it was found that the molecule can undergo redox transformations in both aqueous and aprotic media . Additionally, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .Molecular Structure Analysis
The molecular formula of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is C6H6N4O, and it has a molecular weight of 150.1380 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been found to be involved in various chemical reactions. For example, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . Furthermore, it has been studied for its redox transformations in both aqueous and aprotic media .Applications De Recherche Scientifique
Propriétés anticancéreuses
La synthèse et l'évaluation biologique des dérivés indoliques de la [1,2,4]triazolo[1,5-a]pyrimidine ont révélé des activités antiprolifératives prometteuses contre les lignées cellulaires cancéreuses humaines. Plus précisément, le composé H12 a démontré des effets puissants contre les cellules MGC-803, HCT-116 et MCF-7, avec des valeurs de CI50 de 9,47, 9,58 et 13,1 μM, respectivement. Ces valeurs ont surpassé celles du médicament positif 5-Fu . De plus, le composé H12 a inhibé la voie de signalisation ERK, conduisant à une diminution des niveaux de phosphorylation de ERK1/2, c-Raf, MEK1/2 et AKT. Il a induit l'apoptose cellulaire, l'arrêt en phase G2/M et modulé les protéines liées au cycle cellulaire et à l'apoptose dans les cellules MGC-803.
Activité antipaludique
La 7-hydroxy-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine a été étudiée comme réactif pour la synthèse de complexes ruthénium (II)-Hmtpo ayant une activité antipaludique . Cela suggère son potentiel dans la lutte contre le paludisme.
Études pharmacologiques
Le composé a été exploré pour son activité pharmacologique liée à la liaison à l'ARN TAR du VIH. L'étude de ses interactions avec les structures d'ARN peut fournir des informations sur le développement de médicaments antiviraux .
Études de la couche de charge d'espace
La 7-hydroxy-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine a été utilisée comme additif pour étudier la couche de charge d'espace dans les microcristaux de bromure d'argent. Cette application est pertinente en science des matériaux et en cristallographie .
Approches synthétiques
Le système [1,2,4]triazolo[1,5-a]pyrimidine a été synthétisé en utilisant diverses approches. Par exemple, le réarrangement de Dimroth des [1,2,4]triazolo[4,3-a]pyrimidines peut être utilisé pour la création de [1,2,4]triazolo[1,5-a]pyrimidines .
Propriétés chimiques et structure
La 7-chloro-5-méthyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine présente des propriétés chimiques spécifiques, y compris sa cyclisation à partir de la H-1,2,4-triazol-5-amine et de l'éthyl 4-chloro-3-oxobutanoate . La compréhension de sa structure et de sa réactivité est essentielle pour des applications ultérieures.
Mécanisme D'action
Target of Action
The primary targets of 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets, leading to significant anti-neuroinflammatory properties. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the regulation of neuroprotection and anti-inflammatory responses.
Result of Action
The molecular and cellular effects of 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine’s action include promising neuroprotective and anti-inflammatory properties . It reduces the expression of ER stress markers and apoptosis markers in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .
Orientations Futures
The future directions for this compound could involve further exploration of its redox transformations and its potential as a reactant in various chemical reactions . Additionally, given the biological activities of triazole compounds, there may be potential for further exploration of its biological applications .
Analyse Biochimique
Biochemical Properties
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Cellular Effects
Other [1,2,4]triazolo[1,5-a]pyrimidines have shown to have antitumor properties , suggesting that this compound may also have potential effects on cell proliferation and survival.
Molecular Mechanism
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Propriétés
IUPAC Name |
7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5O2/c1-3-4(12(13)14)5(7)11-6(10-3)8-2-9-11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNRJTHYJHBVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


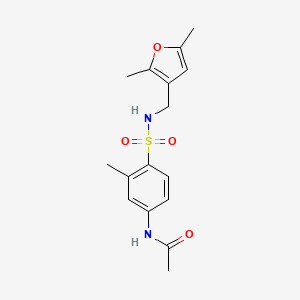
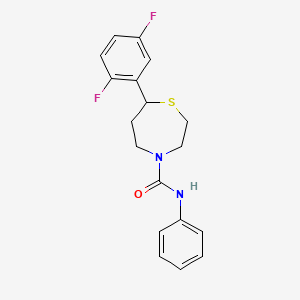
![3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid](/img/structure/B2595799.png)
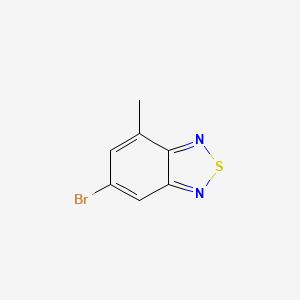
![ethyl 3-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2595804.png)
![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2595806.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)
